molecular formula C19H18N4O3S2 B2951848 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide CAS No. 2034454-02-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2951848
CAS RN: 2034454-02-7
M. Wt: 414.5
InChI Key: IXYGIIWEOHSDKO-UHFFFAOYSA-N
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Description

The compound contains a thiadiazole group, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiadiazole-based compounds are often synthesized using electron-deficient monomers . For example, a fluorescent ultrathin covalent triazine framework (F-CTF) nanosheet was constructed by introducing an electron-deficient monomer into a 2D framework .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds. They have two double bonds and a sulfur lone pair, making them aromatic . The specific compound you mentioned also contains a carboxamide group, which could influence its reactivity and properties.

Future Directions

Thiadiazole-based compounds have potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials chemistry . They are also being explored for their potential use in the development of sensors .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-22-16-9-5-6-10-17(16)23(28(22,25)26)12-11-20-18(24)15-13-27-19(21-15)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYGIIWEOHSDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

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